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  • Product: 2-Methyl-4-oxocyclohexane-1-carboxylic acid
  • CAS: 115989-20-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of C8H12O3 keto-acids

An In-depth Technical Guide to the Molecular Characteristics and Analysis of C8H12O3 Keto-Acids For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Characteristics and Analysis of C8H12O3 Keto-Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of keto-acids with the molecular formula C8H12O3. The document begins by establishing the fundamental molecular properties, including the precise molecular weight and the significant isomeric diversity inherent to this formula. We delve into the structural complexities and classifications of keto-acids, providing context for their potential synthesis and biological relevance. The core of this guide is a detailed exposition of a multi-platform analytical workflow designed for the unambiguous identification and characterization of C8H12O3 isomers. This workflow integrates high-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers engaged in metabolomics, drug discovery, and synthetic chemistry.

Fundamental Properties of C8H12O3 Keto-Acids

Keto-acids are organic compounds that feature both a ketone and a carboxylic acid functional group.[1][2] Their chemical behavior and biological roles are largely dictated by the relative positions of these two groups, classifying them as alpha (α), beta (β), or gamma (γ) keto-acids.[2][3] This structural nuance is particularly critical for the molecular formula C8H12O3, which encompasses a vast landscape of potential isomers.

Molecular Formula and Weight

The elemental composition of C8H12O3 dictates its molecular weight, a primary characteristic used in its identification. For analytical purposes, particularly in mass spectrometry, it is crucial to distinguish between the average molecular weight and the monoisotopic mass.

ParameterValueDescription
Molecular Formula C8H12O3Comprises 8 Carbon, 12 Hydrogen, and 3 Oxygen atoms.
Average Molecular Weight 156.18 g/mol Calculated using the natural isotopic abundance of each element.[4][5]
Monoisotopic Mass 156.07864 DaCalculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the mass observed in high-resolution mass spectrometry.
Isomeric Diversity of C8H12O3

The molecular formula C8H12O3 allows for a high degree of unsaturation, leading to extensive constitutional and functional group isomerism. This complexity presents a significant analytical challenge, as isomers can exhibit vastly different chemical and biological properties. An understanding of this diversity is the first step toward targeted analysis.

Key isomeric forms include:

  • Keto-Acids: The primary subject, featuring both ketone and carboxylic acid groups in various arrangements (e.g., cyclic or acyclic backbones).

  • Keto-Esters: Where the carboxylic acid is esterified (e.g., methyl or ethyl ester). These are often precursors in synthesis.[6][7]

  • Other Functional Groups: The formula can also accommodate other structures such as epoxy-esters or di-ketones with additional hydroxyl or ether linkages.[4]

G cluster_0 Isomeric Landscape of C8H12O3 C8H12O3 Molecular Formula C8H12O3 MW: 156.18 Isomer1 Ethyl 2-oxocyclopentanecarboxylate (β-Keto Ester) C8H12O3->Isomer1 Isomer2 Methyl 4-oxocyclohexanecarboxylate (γ-Keto Ester) C8H12O3->Isomer2 Isomer3 2-Acetoxycyclohexanone (Keto Ester Derivative) C8H12O3->Isomer3 Isomer4 Hypothetical Cyclic Keto-Acid (e.g., 4-Oxocyclohexanecarboxylic acid) C8H12O3->Isomer4

Caption: Key Isomeric Classes for the Formula C8H12O3.

Synthesis and Biological Context

Overview of Synthetic Strategies

The synthesis of specific C8H12O3 keto-acid isomers relies on established organic chemistry principles. The choice of strategy is dictated by the target molecule's structure, particularly the relationship between the keto and acid groups.

  • For β-Keto-Acids/Esters: The Claisen condensation is a foundational method for synthesizing β-keto esters, which can subsequently be hydrolyzed to the corresponding acid.[3] This reaction's efficacy stems from the heightened acidity of the α-proton situated between two carbonyl groups.

  • For α-Keto-Acids/Esters: Oxidative methods are common, such as the oxidation of α-hydroxy acids.[8] Alternatively, reactions involving Grignard reagents and dialkyl oxalates provide a robust route to α-keto acids.[9][10]

  • Cyclic Systems: Intramolecular reactions or the use of cyclic starting materials, such as in the Mukaiyama aldol reaction, can be employed to generate cyclic δ-hydroxy-β-keto esters and related structures.[11]

Potential Biological Significance

While specific biological roles for C8H12O3 keto-acids are not extensively documented, their general class is central to metabolism. α-keto acids are critical intermediates in the Krebs cycle and amino acid metabolism.[1][2] They are products of amino acid deamination and precursors for their synthesis.[2]

Branched-chain keto-acids (BCKAs) in particular are known to accumulate in metabolic disorders such as Maple Syrup Urine Disease (MSUD) and can serve as important disease biomarkers.[12] Furthermore, certain keto-acids act as signaling molecules and energy substrates for specific tissues.[1][13] It is plausible that novel C8H12O3 keto-acids could play roles as metabolic intermediates or be developed as therapeutic agents that modulate metabolic pathways.

A Multi-platform Analytical Workflow for Characterization

Distinguishing between the numerous C8H12O3 isomers requires a synergistic analytical approach. No single technique can provide a complete structural picture. The following workflow outlines a logical, self-validating system for identification and quantification.

G cluster_workflow Analytical Workflow for C8H12O3 Isomer Characterization Sample Sample Preparation (e.g., Extraction, Derivatization) HRMS HRMS Analysis (Elemental Formula Confirmation) Sample->HRMS LCMS LC-MS/MS Analysis (Isomer Separation & Quantification) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR Confirmation Unambiguous Structure Confirmation HRMS->Confirmation LCMS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Integrated workflow for C8H12O3 keto-acid analysis.

Mass Spectrometry for Formula Confirmation and Quantification

Mass spectrometry is the cornerstone technique for confirming molecular formula and for sensitive quantification.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Sample Preparation: Dissolve a purified sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of ~1 µg/mL.

  • Infusion: Introduce the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) via syringe pump infusion.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), in both positive and negative modes to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.

  • Data Acquisition: Acquire data in full scan mode with a mass resolution of >60,000.

  • Data Analysis: Compare the observed accurate mass of the parent ion to the theoretical monoisotopic mass of C8H12O3 (156.07864 Da). A mass error of <5 ppm provides high confidence in the elemental formula.[14]

Protocol 2: LC-MS/MS for Isomer Separation and Quantification

This technique is essential for analyzing complex mixtures, such as biological extracts.[15][16]

  • Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, keto-acids can be derivatized. A common method involves reaction with o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[17][18]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[16]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient from 5% to 95% B over 10-15 minutes to elute compounds of varying polarity.

  • MS/MS Detection:

    • Instrument: A triple quadrupole or Q-TOF mass spectrometer.[19]

    • Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select the parent ion mass in the first quadrupole, fragment it in the collision cell, and monitor a specific product ion in the third quadrupole. This provides exceptional specificity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is unparalleled for determining the precise atomic connectivity of an unknown isomer.

  • ¹H NMR: Provides information on the number of unique proton environments, their chemical shifts (indicating the electronic environment), and splitting patterns (indicating adjacent protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift is highly diagnostic; carbonyl carbons (ketone/acid) typically appear far downfield (>170 ppm), while sp³ carbons appear upfield.[20]

Causality in Interpretation: The key to distinguishing isomers lies in symmetry. For example, a symmetrical molecule like methyl 4-oxocyclohexanecarboxylate will have fewer signals in its ¹³C NMR spectrum than an asymmetrical isomer like ethyl 2-oxocyclopentanecarboxylate.[20]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the key keto and carboxylic acid functional groups.[14]

Functional GroupVibrationTypical Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch2500 - 3300 (very broad)
Carboxylic Acid C=O stretch1700 - 1725
Ketone C=O stretch~1715 (can vary with ring strain)
Ester C=O stretch1735 - 1750

The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ region is a definitive indicator of a carboxylic acid, allowing for clear differentiation from an ester isomer.[21]

Conclusion

The molecular formula C8H12O3 represents a class of compounds with significant chemical diversity and potential biological importance. A thorough characterization of any specific keto-acid isomer with this formula is not trivial and demands a rigorous, multi-faceted analytical strategy. By combining the formula-confirming power of HRMS, the separation and quantification capabilities of LC-MS/MS, and the definitive structural insights from NMR and IR spectroscopy, researchers can confidently navigate the isomeric complexity. This guide provides the foundational knowledge and practical protocols to empower scientists in drug development and metabolic research to accurately identify and study these challenging yet promising molecules.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). C8H12O3. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Keto acid. [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetoxycyclohexanone. PubChem. [Link]

  • Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. [Link]

  • Ito, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. [Link]

  • Sun, G., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. [Link]

  • Tuscany Diet. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry. [Link]

  • Rupa Health. (n.d.). a-Ketoisovaleric Acid. [Link]

  • Veech, R. L. (2004). Ketoacids? Good medicine?. The American Journal of Clinical Nutrition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. [Link]

  • Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C6H12O2. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry: Structure and Function. [Link]

  • Reiser, O., et al. (2018). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. ChemistryOpen. [Link]

  • Evonik Degussa GmbH. (2012). Process for preparing α-keto acids and derivatives thereof.
  • Quora. (2019). What is the isomerism shown by mono-carboxylic acid?[Link]

  • PhysicsAndMathsTutor.com. (n.d.). AQA A-level Chemistry Past Paper Questions by Topic - NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2015). Deducing compounds from spectroscopic data for isomers of formula C4H8O. [Link]

Sources

Exploratory

Advanced Synthetic Strategies for Cyclohexanecarboxylic Acid Derivatives

Executive Summary Cyclohexanecarboxylic acid (CCA) derivatives represent a cornerstone structural motif in modern medicinal chemistry. From the antifibrinolytic agent Tranexamic acid to the anticonvulsant Gabapentin , th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexanecarboxylic acid (CCA) derivatives represent a cornerstone structural motif in modern medicinal chemistry. From the antifibrinolytic agent Tranexamic acid to the anticonvulsant Gabapentin , the saturated six-membered ring offers a unique scaffold for positioning pharmacophores in specific regions of three-dimensional space.

Unlike their aromatic counterparts, CCA derivatives introduce the complexity of stereoisomerism (cis/trans) and conformational mobility (chair/boat) . This guide moves beyond basic textbook synthesis to explore high-fidelity protocols for constructing these rings with precise stereocontrol. We will examine three distinct synthetic paradigms:

  • Reductive: Stereoselective hydrogenation of benzoic acids.

  • Constructive: Diels-Alder cycloadditions.

  • Functional: Late-stage C(sp³)-H activation.

The Stereochemical Imperative

Before selecting a synthetic route, one must understand the thermodynamic landscape of the cyclohexane ring. Substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The A-Value Metric: The conformational preference is quantified by the A-value (free energy difference between axial and equatorial conformers). For a carboxyl group (-COOH), the A-value is approx. 1.4 kcal/mol .

  • Implication: In 1,4-disubstituted systems (e.g., Tranexamic acid), the trans isomer (diequatorial) is significantly more stable than the cis isomer (axial-equatorial). Synthetic routes often yield the kinetic cis product initially, necessitating a thermodynamic equilibration step.

Reductive Strategies: Hydrogenation of Benzoic Acids[1]

The most direct route to CCA derivatives is the catalytic hydrogenation of benzoic acid precursors. This method is industrially scalable but prone to stereochemical mixtures.

Mechanism and Catalyst Selection

The reduction follows the Langmuir-Hinshelwood mechanism . Both the aromatic substrate and dihydrogen adsorb onto the metal surface. Hydrogen addition occurs via syn-addition from the least hindered face, predominantly yielding the cis isomer (kinetic product).

CatalystActivitySelectivityNotes
Rh/C HighHigh (Cis)Preferred for lab scale. Minimal hydrogenolysis of the -COOH group.
Pd/C ModerateMixedRequires higher T/P. Risk of decarboxylation or hydrogenolysis at high temps.
Ru/C HighHigh (Cis)Excellent for industrial scale; tolerates aqueous solvents well.
Pt/TiO₂ HighHighRecent studies show high TOF due to metal-support interactions [1].
Protocol: Rhodium-Catalyzed Hydrogenation

This protocol minimizes over-reduction to the alcohol.

Reagents: 5% Rh/C (5 wt%), Benzoic Acid derivative, Methanol/Acetic Acid (10:1). Equipment: High-pressure stainless steel autoclave (Parr reactor).

  • Loading: Charge the autoclave with substrate (1.0 equiv) and 5% Rh/C (0.05 equiv metal loading) in MeOH/AcOH.

  • Purging: Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C . Stir at 1000 rpm to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[1]

  • Outcome: Expect >95% yield with >80:20 cis:trans ratio.

Visualization: Stereoselective Hydrogenation Pathway

Hydrogenation Substrate Benzoic Acid (Planar) Adsorption Surface Adsorption (Flat on Catalyst) Substrate->Adsorption SynAdd Syn-Addition of H2 (Kinetic Control) Adsorption->SynAdd H2 / M° CisProduct Cis-Isomer (Kinetic Product) SynAdd->CisProduct Isomerization Base/Heat Equilibration CisProduct->Isomerization Optional Step TransProduct Trans-Isomer (Thermodynamic Product) Isomerization->TransProduct

Figure 1: The kinetic pathway of heterogeneous hydrogenation favors the cis-isomer via syn-addition. Thermodynamic equilibration is required to access the trans-isomer.

Case Study: Industrial Synthesis of Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is the "gold standard" for illustrating the necessity of isomerization. The biological activity resides almost exclusively in the trans isomer.

The Process Workflow
  • Hydrogenation: Dimethyl terephthalate is hydrogenated (Ru or Pd catalyst) to dimethyl cyclohexane-1,4-dicarboxylate.

    • Result: Mixture of cis (major) and trans (minor).[2]

  • Hydrolysis: Saponification of the diester.

  • Isomerization (The Critical Step): The cis-diacid is converted to the trans-diacid using high temperature and base (e.g., KOH or Ba(OH)₂). The trans isomer is less soluble and crystallizes out, driving the equilibrium [2].

Protocol: Thermal Isomerization

Based on optimized industrial parameters [3].

  • Dissolution: Suspend crude cis/trans 4-(aminomethyl)cyclohexanecarboxylic acid in water.

  • Basification: Add Ba(OH)₂ or NaOH (pH > 11).

  • Reflux: Heat to reflux (approx. 100–120°C) for 12–24 hours.

    • Mechanism:[3][4][5][6][7] Deprotonation alpha to the carboxylate creates a planar enolate intermediate. Reprotonation occurs from either face, but the trans form is thermodynamically favored by ~2 kcal/mol.

  • Crystallization: Cool slowly. The trans isomer precipitates due to efficient crystal packing (higher lattice energy).

Functionalization Strategies: Pd-Catalyzed C-H Activation

For non-aromatic precursors, the Yu Group has pioneered the direct functionalization of cyclohexane carboxylic acids via C(sp³)-H activation. This allows for the installation of aryl or alkyl groups at the


-position, a transformation impossible via classical nucleophilic substitution.
The Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution, C(sp³)-H activation requires a base to assist in cleaving the strong C-H bond.

  • Coordination: The carboxylate binds to Pd(II).

  • CMD: A ligand (often a mono-N-protected amino acid, MPAA) and base facilitate the simultaneous breaking of the C-H bond and formation of the Pd-C bond.

  • Coupling: Oxidative addition of an aryl iodide followed by reductive elimination.

Protocol: -Arylation of Cyclohexanecarboxylic Acid

Standard conditions adapted from Yu et al. [4].

Reagents: Cyclohexanecarboxylic acid (1 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1 equiv), MPAA Ligand (e.g., Ac-Gly-OH, 20 mol%), Na₂HPO₄. Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

  • Setup: In a screw-cap vial, combine Pd(OAc)₂, Ligand, Ag₂CO₃, and Na₂HPO₄.

  • Addition: Add the carboxylic acid substrate and Aryl Iodide. Add solvent.[1][7][8]

  • Reaction: Seal and heat to 100°C for 18 hours.

  • Workup: Dilute with EtOAc, acidify with 1M HCl (to protonate the product), and extract.

  • Purification: Column chromatography.[1] Note that the carboxylic acid group acts as the directing group (DG) and is retained in the final product.

Visualization: C-H Activation Cycle

CH_Activation Pd_Pre Pd(II) Species Coordination Substrate Coordination Pd_Pre->Coordination + R-COOH CMD CMD Step (C-H Cleavage) Coordination->CMD Base/Ligand OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Pd-C Bond Formed RedElim Reductive Elimination OxAdd->RedElim Ar-I RedElim->Pd_Pre Release Product

Figure 2: The catalytic cycle for Pd(II)-catalyzed C-H activation. The carboxylate acts as an endogenous directing group, enabling selective beta-functionalization.

Comparative Summary of Methods

FeatureHydrogenationDiels-AlderC-H Activation
Starting Material Benzoic AcidsDienes + DienophilesCyclohexanecarboxylic Acid
Key Challenge Cis/Trans SelectivityRegioselectivityCatalyst Cost / Scalability
Primary Use Bulk manufacturing (e.g., Tranexamic acid)Constructing complex coresLate-stage diversification
Atom Economy Excellent (100%)Excellent (100%)Moderate (Stoichiometric Ag often used)

References

  • Jiang, L., et al. (2021).[6] "Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions." Nature Communications. Link

  • Org. Process Res. Dev. (2015).[7] "An Improved and Practical Synthesis of Tranexamic Acid." American Chemical Society. Link

  • Patil, P., et al. (2024).[2][6] "Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization." Synthetic Communications. Link

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society. (Note: Foundational text for carboxylic acid directed activation).[5][9] Link

  • ChemicalBook. "Tranexamic Acid Synthesis and Industrial Production Methods." Link

Sources

Foundational

Technical Monograph: Safety &amp; Handling of 2-Methyl-4-oxocyclohexane-1-carboxylic Acid

Document Control: Type: Technical Safety Guide (Non-Standard SDS Format) Subject: 2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS Registry Number: 115989-20-3[1][2][3][4] Revision: 1.0 (Scientific Advisory) Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Safety Guide (Non-Standard SDS Format)

  • Subject: 2-Methyl-4-oxocyclohexane-1-carboxylic acid

  • CAS Registry Number: 115989-20-3[1][2][3][4]

  • Revision: 1.0 (Scientific Advisory)

Introduction & Chemical Identity

As a Senior Application Scientist, I often encounter "orphan" intermediates—compounds like 2-methyl-4-oxocyclohexane-1-carboxylic acid that are critical for scaffold synthesis (e.g., in terpene or alkaloid drug discovery) but lack the exhaustive toxicological dossiers of common solvents.

This guide bridges that gap. It treats the molecule not just as a hazard code, but as a reactive chemical entity. We must respect its dual functionality: the carboxylic acid (proton donor, corrosive potential) and the ketone (dipole moment, reactivity).

Physiochemical Profile

The following data establishes the baseline for handling protocols.

PropertyValue / DescriptionSource
CAS Number 115989-20-3[PubChem, 2025]
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Physical State Solid (White to off-white powder/crystal)
Predicted pKa ~4.4 – 4.5 (Carboxylic acid moiety)Analogous extrapolation
Solubility Soluble in DMSO, Methanol, Ethyl Acetate.[4][5] Low solubility in water (unless pH > 7).
Melting Point Predicted: 65–75 °C (Stereoisomer dependent)Based on 4-oxo analogue

Hazard Identification & Mechanistic Toxicology[6]

Standard SDSs list H-codes. Here, we analyze the why—the structural basis of toxicity.

GHS Classification (Self-Classified based on Structure-Activity Relationship)
  • Signal Word: WARNING

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6][7]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][6][7]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[6]

The "Acid-Ketone" Hazard Logic

The presence of the ketone at position 4 increases the lipophilicity of the molecule compared to a simple cyclohexanecarboxylic acid. This allows for faster permeation through the lipid bilayer of the stratum corneum, potentially accelerating the delivery of the acidic proton to the dermis.

Visualization: Structural Hazard Cascade The following diagram illustrates how chemical structure dictates physiological impact.

HazardLogic cluster_struct Chemical Structure cluster_func Functional Moieties cluster_effect Physiological Effect Struct 2-methyl-4-oxocyclohexane- 1-carboxylic acid Acid Carboxylic Acid (Proton Donor) Struct->Acid Ketone Ketone (Lipophilic Driver) Struct->Ketone Irritation Tissue Protonation (H315/H319) Acid->Irritation Low pH Permeation Dermal Absorption Ketone->Permeation LogP shift Permeation->Irritation Amplifies

Figure 1: Mechanistic link between the molecule's functional groups and its irritation potential.

Storage, Stability, and Handling Protocols[8]

This section moves beyond "Store in a cool place" to specific chemical hygiene required for substituted cyclohexanones.

Stability Concerns
  • Decarboxylation: Beta-keto acids are notoriously unstable. While this is a gamma-keto acid (4-oxo vs 1-carboxyl), thermal stress (>100°C) can still induce degradation or polymerization.

  • Hygroscopicity: The carboxylic acid group can hydrogen bond with atmospheric water. Wet solid becomes sticky, complicating accurate weighing and potentially catalyzing hydrolysis of impurities.

Application Scientist's Handling Protocol

Step 1: PPE Selection

  • Gloves: Do not use latex. Use Nitrile (0.11 mm minimum) . The ketone moiety attacks natural rubber.

  • Respiratory: If handling >500mg of powder outside a fume hood, use an N95 or P100 particulate respirator to prevent H335 (respiratory tract irritation).

Step 2: Weighing & Solubilization

  • Solvent Choice: Dissolve in DMSO or Methanol for stock solutions. Avoid dissolving directly in basic aqueous buffers (pH > 8) unless necessary, as the exotherm from neutralization can be significant if the powder is added too quickly.

  • Prevention: Use anti-static guns if the powder is fluffy; static charge often causes "fly-away" powder, leading to unseen surface contamination.

Emergency Response & Toxicology

In the absence of specific LD50 data for CAS 115989-20-3, we adhere to the Precautionary Principle , utilizing data from the close analogue 4-oxocyclohexanecarboxylic acid (CAS 874-61-3).

Toxicological Extrapolation
  • Acute Toxicity (Oral): Likely >2000 mg/kg (Category 5 or Unclassified), but treat as Harmful (Category 4) to ensure safety margins.

  • Eye Contact: High risk.[4][7][8][9][10] The acidity can cause corneal opacity if not rinsed immediately.

Emergency Workflow

This self-validating workflow ensures no steps are missed during a crisis.

EmergencyFlow cluster_eyes Eye Contact (H319) cluster_skin Skin Contact (H315) Start EXPOSURE INCIDENT Rinse Rinse 15 min (Lifting Eyelids) Start->Rinse Eye Wash Soap & Water (No Alcohol) Start->Wash Skin pHCheck Check pH of Conjunctival Sac Rinse->pHCheck Medical Ophthalmologist Referral pHCheck->Medical If pH != 7.4 Neutralize Monitor for Delayed Erythema Wash->Neutralize

Figure 2: Immediate response logic. Note the exclusion of alcohol for skin washing, as it increases permeability.

Disposal and Environmental Fate

Do not flush down the drain. As an organic acid, this compound can mobilize heavy metals in plumbing and disrupt local pH in small-volume effluent systems.

Disposal Protocol:

  • Dissolution: Dissolve the solid in a combustible solvent (Acetone or Methanol).

  • Neutralization (Optional but Recommended): If the waste stream is aqueous, neutralize with Sodium Bicarbonate (NaHCO₃) until effervescence ceases. This converts the acid to the water-soluble sodium salt (Sodium 2-methyl-4-oxocyclohexane-1-carboxylate).

  • Incineration: Send to a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12561746, 2-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-oxocyclohexanecarboxylic acid (Analogue Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Reductive Amination of 2-Methyl-4-oxocyclohexane-1-carboxylic Acid

-amino acid derivatives via reductive amination. Executive Summary The reductive amination of 2-methyl-4-oxocyclohexane-1-carboxylic acid presents a unique set of challenges compared to standard ketone reductions. The pr...

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid derivatives via reductive amination.

Executive Summary

The reductive amination of 2-methyl-4-oxocyclohexane-1-carboxylic acid presents a unique set of challenges compared to standard ketone reductions. The presence of an unprotected carboxylic acid creates solubility issues and leads to a zwitterionic product that is difficult to isolate using conventional liquid-liquid extraction. Furthermore, the cyclohexane ring introduces stereochemical complexity, where the relative configuration of the methyl group (C2) and the incoming amine (C4) defines the biological activity of the resulting peptidomimetic scaffold.

This guide details two validated protocols:

  • Route A (Direct): A streamlined approach using the free acid, optimized for speed and atom economy, utilizing Ion Exchange (SCX) purification.

  • Route B (Protected): A robust, scalable approach via a methyl ester intermediate, recommended for GMP environments or when high diastereomeric purity is required.

Mechanistic & Strategic Analysis

The Reaction Pathway

The transformation proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its ability to selectively reduce the iminium ion in the presence of the ketone, minimizing the formation of alcohol side products (direct ketone reduction).

Stereochemical Control

The starting material, 2-methyl-4-oxocyclohexane-1-carboxylic acid, typically exists as a mixture of cis and trans isomers at the C1/C2 positions. The reductive amination introduces a third stereocenter at C4.

  • Thermodynamic Bias: Reductive amination with STAB generally favors the formation of the thermodynamically more stable equatorial amine .

  • Steric Influence: The C2-methyl group exerts conformational bias. If the methyl group is equatorial, the incoming hydride will preferentially attack from the axial face, yielding the equatorial amine (trans-diequatorial relationship).

The "Zwitterion Trap"

The product is an amino acid.[2][3] At neutral pH, it exists as a zwitterion (


), which is highly soluble in water and insoluble in most organic solvents (DCM, Et2O).
  • Failure Mode: Standard workup (add water, extract with EtOAc) results in 0% yield as the product remains in the aqueous layer.

  • Solution: We employ Solid Phase Extraction (SCX) or In-situ Protection to overcome this.

Visualization: Workflow & Decision Tree

The following diagram outlines the critical decision pathways for selecting the correct protocol and workup strategy.

ReductiveAminationWorkflow Start Substrate: 2-methyl-4-oxocyclohexane- 1-carboxylic acid Decision Is the Amine Valuable/Scarce? Start->Decision RouteA Route A: Direct Reduction (Free Acid) Decision->RouteA No (Standard) RouteB Route B: Ester Protection (Methyl Ester) Decision->RouteB Yes (Maximize Yield) ReagentsA Reagents: Amine (1.1 eq), STAB (1.5 eq) Solvent: MeOH/THF (1:1) RouteA->ReagentsA ReagentsB Reagents: 1. SOCl2/MeOH (Esterify) 2. Amine, STAB, DCE 3. LiOH (Hydrolysis) RouteB->ReagentsB WorkupDecision Workup Strategy ReagentsA->WorkupDecision Product Final Product: 4-amino-2-methylcyclohexane- 1-carboxylic acid ReagentsB->Product Standard Extraction SCX Method 1: SCX Column (Catch & Release) WorkupDecision->SCX Small Scale (<1g) Boc Method 2: In-situ Boc Protection (Extract as N-Boc Acid) WorkupDecision->Boc Large Scale (>1g) SCX->Product Boc->Product

Figure 1: Decision tree for protocol selection based on scale and substrate value.

Experimental Protocols

Protocol A: Direct Reductive Amination (Free Acid)

Best for: Rapid synthesis, library generation, atom economy. Scale: 1.0 mmol basis.

Reagents:

  • Substrate: 2-methyl-4-oxocyclohexane-1-carboxylic acid (156 mg, 1.0 mmol)

  • Amine: Primary amine (

    
    ) (1.1 mmol)
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol)

  • Solvent: Methanol (anhydrous) and THF (1:1 ratio)

  • Catalyst: Acetic Acid (glacial) (1-2 drops, optional but recommended)

Procedure:

  • Solubilization: In a 20 mL scintillation vial, dissolve the keto-acid (1.0 mmol) and the amine (1.1 mmol) in a mixture of MeOH/THF (4 mL, 1:1).

    • Note: The acid may not dissolve fully until the amine is added (salt formation).

  • Imine Formation: Add Acetic Acid (0.1 mL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Ensure the solution is homogenous. If using a hydrochloride salt of an amine, add 1.0 eq of TEA to free the base.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS (look for M+1 of the product).

  • Quench: Add 1 mL of water to quench excess hydride.

Workup (Crucial Step - Choose One):

MethodProcedurePros/Cons
SCX (Recommended) 1. Load reaction mixture onto a pre-conditioned SCX-2 cartridge (Strong Cation Exchange).2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M

in MeOH.4. Concentrate in vacuo.
Pros: Yields pure zwitterion. Removes excess acid/boron salts.Cons: Limited by cartridge capacity.
Boc-Protection 1. Adjust pH to ~9 with NaOH (1M).2. Add

(1.5 eq) and Dioxane.3. Stir 4h.4. Acidify to pH 3 with citric acid.5. Extract with EtOAc.
Pros: Converts zwitterion to lipophilic acid. Easy extraction.Cons: Adds two steps (protection/deprotection).
Protocol B: Via Methyl Ester (Robust/GMP)

Best for: Large scale (>10g), difficult amines, or when diastereomer separation is required.

Procedure:

  • Esterification: Dissolve keto-acid in MeOH. Add

    
     (1.2 eq) at 0°C. Reflux 2h. Concentrate to yield methyl 2-methyl-4-oxocyclohexane-1-carboxylate .
    
  • Reductive Amination:

    • Suspend the methyl ester (1.0 eq) and Amine (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add STAB (1.4 eq) and AcOH (1.0 eq).

    • Stir at RT for 4–16h.

    • Workup: Quench with sat.

      
      . Extract with DCM. The product (amino-ester) partitions into the organic layer.
      
  • Hydrolysis:

    • Dissolve amino-ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT until LCMS shows conversion to acid.

    • Purification: Neutralize to pH 7 (isoelectric point) to precipitate the amino acid, or use the Boc-protection workup described in Protocol A.

Analytical Validation & Data

Expected Data Profile
  • LCMS: Expect a broad peak for the free amino acid due to zwitterionic interaction with C18 columns. Use a buffered mobile phase (0.1% Formic Acid) to ensure protonation (

    
    ).
    
  • NMR (

    
    ): 
    
    • The C4-proton (alpha to amine) is diagnostic.

    • Axial Proton (Equatorial Amine): Appears as a broad multiplet (

      
       or 
      
      
      
      ) with large coupling constants (
      
      
      ) due to axial-axial coupling.
    • Equatorial Proton (Axial Amine): Appears as a narrower multiplet (

      
      ).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Imine formation is slow due to sterics at C4 or C2.Add molecular sieves (4Å) during the imine formation step (before adding STAB).
Product in Aqueous Waste Zwitterion solubility.Do NOT discard aqueous layer. Lyophilize and use SCX purification, or perform Boc-protection on the aqueous phase.
"Stuck" at Alcohol Direct reduction of ketone competed with amination.Use Protocol B . Pre-form the imine using

(Titanium isopropoxide) before adding reducing agent.
Gum/Oil Product Boron salts contamination.Perform multiple co-evaporations with MeOH to break up Boron-Amine complexes, or use the SCX workup.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[1][4][5][6][7][8][9]

  • Matthews, J. L., et al. (2010). "Catch-and-Release: A Simple Purification Method for Organic Synthesis." Combinatorial Chemistry & High Throughput Screening. (General reference for SCX usage).

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application

Reaction conditions for esterification of 2-methyl-4-oxocyclohexane-1-carboxylic acid

Executive Summary This guide details the synthetic protocols for the methyl esterification of 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 115989-20-3). Unlike simple aliphatic acids, this substrate presents two spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the methyl esterification of 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 115989-20-3). Unlike simple aliphatic acids, this substrate presents two specific challenges:

  • Steric Hindrance: The C2-methyl group creates steric bulk adjacent to the C1-carboxylic acid, potentially retarding the rate of nucleophilic attack.

  • Chemoselectivity (Ketone Protection): The C4-ketone is susceptible to acid-catalyzed ketalization (acetal formation) in the presence of methanol, requiring specific workup conditions to ensure the isolation of the pure keto-ester.

We present two validated methods: Method A (Thionyl Chloride Mediated) for high-yielding research-scale synthesis, and Method B (Fischer Esterification) for scalable, cost-effective production.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Structure: The molecule features a cyclohexane ring with a carboxylic acid at C1, a methyl group at C2, and a ketone at C4.

  • Stereochemistry: The starting material typically exists as a mixture of cis and trans isomers. Acid-catalyzed esterification is preferred over base-mediated alkylation (e.g., MeI/K2CO3) to prevent epimerization at the C1 position, which is alpha to the carbonyl.

  • Side Reaction Risk: In anhydrous methanol with strong acid, the C4 ketone can form a dimethyl ketal (

    
    ). This is reversible; therefore, the workup must include an aqueous hydrolysis step to revert any formed ketal back to the ketone.
    
Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical "Ketal Control" loop.

ReactionPathway Substrate 2-methyl-4-oxo cyclohexane-1-COOH Activation Activation (Protonation or Acyl Chloride) Substrate->Activation H+ or SOCl2 Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH Product_Target Target: Methyl Ester Intermediate->Product_Target - H2O / - HCl Product_Ketal Side Product: Dimethyl Ketal Ester Workup Aqueous Workup (H3O+ Hydrolysis) Product_Ketal->Workup Hydrolysis Product_Target->Product_Ketal Excess MeOH/H+ (Reversible) Product_Target->Workup Workup->Product_Target Final Isolation

Caption: Mechanistic pathway highlighting the reversible ketalization side-reaction and its correction during aqueous workup.

Protocol A: Thionyl Chloride (SOCl2) Mediated Synthesis

Recommended for: Small to medium scale (100 mg – 50 g), high value samples. Mechanism: In situ generation of anhydrous HCl and transient acid chloride formation. Irreversible regarding the leaving group (SO2).

Reagents & Equipment
  • Substrate: 2-methyl-4-oxocyclohexane-1-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv). Caution: Reacts violently with water.

  • Solvent: Anhydrous Methanol (0.1 M – 0.3 M concentration relative to substrate).

  • Equipment: Flame-dried round-bottom flask, addition funnel, drying tube (CaCl2) or N2 line, ice bath.

Step-by-Step Procedure
  • Setup: Charge the flask with anhydrous methanol and cool to 0°C (ice/water bath).

  • Activation: Add SOCl2 dropwise over 15–30 minutes.

    • Note: This step is exothermic. Control addition rate to keep temp < 10°C.

  • Substrate Addition: Add the carboxylic acid substrate to the cold solution.

    • Why? Adding acid to the pre-formed HCl/MeOH solution is milder than adding MeOH to an acid chloride, reducing impurity profiles.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Then, heat to reflux (65°C) for 2–3 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 7:3) or GC-MS. Look for disappearance of the acid peak.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove excess MeOH and SO2.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO3 (carefully, CO2 evolution) to neutralize residual HCl.

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Brine.[1]

  • Purification: Dry over Na2SO4, filter, and concentrate. The residue is usually sufficiently pure (>95%). If ketal is observed (singlet ~3.2 ppm in NMR), treat with 1N HCl/THF (1:1) for 30 mins, then repeat extraction.

Protocol B: Fischer Esterification (H2SO4 Catalyzed)

Recommended for: Large scale (>50 g), cost-sensitive production. Mechanism: Equilibrium-driven protonation.

Reagents & Equipment
  • Substrate: 1.0 equiv.

  • Catalyst: Conc. H2SO4 (0.1 – 0.2 equiv).[1]

  • Solvent: Methanol (Excess, typically 10–20 volumes).[1]

  • Equipment: Dean-Stark trap (optional, if using entrainer like benzene/toluene) or molecular sieves (3Å).

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in Methanol.

  • Catalyst: Add H2SO4 dropwise.

  • Reflux: Heat to reflux for 12–18 hours.

    • Equilibrium Management: For difficult conversions, add activated 3Å molecular sieves to the refluxing mixture to trap water.

  • Workup:

    • Cool to RT.

    • Neutralize with solid NaHCO3 before removing solvent (prevents acid-catalyzed hydrolysis during concentration).

    • Filter solids and concentrate.[5]

    • Partition between EtOAc and Water.

  • Ketal Correction: If NMR shows ketal, stir the crude oil in a biphasic mixture of CH2Cl2 and 2M HCl for 1 hour, then separate layers.

Analytical Data & Quality Control

Comparison of Methods
ParameterMethod A (SOCl2)Method B (H2SO4)
Reaction Time 3–5 Hours12–24 Hours
Yield 90–98%75–85%
Impurity Profile Low (Clean conversion)Moderate (Ketal formation likely)
Water Sensitivity High (Requires anhydrous)Moderate (Water is a byproduct)
Scalability Moderate (SO2 gas evolution)High
Expected NMR Signals (CDCl3)
  • Methyl Ester: Singlet,

    
     3.65 – 3.75 ppm (3H).
    
  • C2-Methyl: Doublet,

    
     1.0 – 1.2 ppm (3H).
    
  • Ketal Impurity: If present, two singlets around

    
     3.20 ppm (6H).
    

Troubleshooting Guide

Issue: Incomplete Conversion
  • Cause: Steric hindrance at C2 is blocking the approach of methanol.

  • Solution: Switch to Method A (SOCl2). The intermediate acyl chloride is more reactive than the protonated acid. Alternatively, use a sealed tube to heat Method B to 80°C (above boiling point of MeOH).

Issue: Ketal Presence in Product
  • Cause: The C4 ketone reacted with MeOH.

  • Solution: Do not discard. Simply stir the crude product in a mixture of Acetone/Water (4:1) with a catalytic amount of p-TsOH or dilute HCl. The ester is stable under these mild hydrolytic conditions, but the ketal will revert to the ketone.

Issue: Epimerization (Change in cis/trans ratio)
  • Cause: Exposure to strong base or excessive heat.

  • Solution: Ensure the NaHCO3 wash is performed cold. Avoid using alkoxide bases or alkyl halides for esterification.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification."[1][2][6][7][8][9][10] Accessed Feb 21, 2026. Link

  • Thionyl Chloride Mediated Esterification

    • Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[5][11] Accessed Feb 21, 2026. Link

  • Synthesis of 4-oxocyclohexanecarboxylate Derivatives

    • PrepChem. "Synthesis of methyl 4-oxocyclohexane-1-carboxylate." Accessed Feb 21, 2026. Link

  • Epimerization of Cyclohexanecarboxylic Acids

    • European Patent EP0814073B1. "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids."[12] Accessed Feb 21, 2026. Link

Sources

Method

Application Note: A Guide to the Selective Reduction of the Ketone in 2-Methyl-4-oxocyclohexane-1-carboxylic Acid

Introduction The selective functionalization of multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products. 2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective functionalization of multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products. 2-Methyl-4-oxocyclohexane-1-carboxylic acid presents a classic synthetic challenge: how to selectively reduce a ketone in the presence of a chemically sensitive carboxylic acid while also controlling the stereochemical outcome at the newly formed secondary alcohol. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic selection of reducing agents to achieve high chemoselectivity and diastereoselectivity for this transformation. We will explore the mechanistic rationale behind different reagent classes, from common borohydrides to sterically demanding hydride donors, and provide detailed, field-proven protocols.

Part 1: The Primary Challenge - Chemoselectivity

The core challenge lies in the differential reactivity of the ketone and carboxylic acid functional groups. A successful synthesis requires a reagent that readily reduces the ketone carbonyl while leaving the carboxylic acid untouched.

  • Unsuitable Reagents: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will readily reduce both functional groups, leading to the corresponding diol.[1][2][3] Therefore, LiAlH₄ is inappropriate for this selective transformation.

  • The Reagent of Choice for Chemoselectivity: Sodium Borohydride (NaBH₄) Sodium borohydride is a significantly milder and more selective reducing agent than LiAlH₄.[4][5] It is well-established for the reduction of aldehydes and ketones while being generally unreactive towards carboxylic acids and esters under standard conditions (e.g., ambient temperature in alcoholic solvents).[4][5][6]

    The key to this selectivity lies in the electrophilicity of the carbonyl carbons. The carbonyl of a ketone is more electrophilic than that of a carboxylate anion. While NaBH₄ can react with the acidic proton of the carboxylic acid in an acid-base reaction, this primarily consumes the reagent without reducing the carboxyl group itself.[2][4] This side reaction can be managed by using a slight excess of NaBH₄ or by converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base prior to reduction.

  • Alternative Chemoselective Approaches: Borane-Based Reagents It is noteworthy that other reagents exhibit the opposite chemoselectivity. Borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·DMS) are known to selectively reduce carboxylic acids in the presence of ketones.[6][7] This highlights the critical importance of reagent selection in directing the reaction outcome.

Part 2: Controlling Stereochemistry - A Tale of Two Attacks

Upon successful chemoselective reduction, a new stereocenter is generated at the C4 position. The resulting product, 2-methyl-4-hydroxycyclohexane-1-carboxylic acid, can exist as multiple diastereomers. The stereochemical outcome is dictated by the trajectory of the hydride (H⁻) attack on the planar carbonyl group of the cyclohexanone ring. The pre-existing stereocenters at C1 and C2 direct the hydride to one of the two faces of the carbonyl, leading to either an axial or an equatorial alcohol.

G cluster_substrate Substrate Conformer cluster_paths Hydride Attack Trajectories cluster_products Diastereomeric Products Substrate 2-methyl-4-oxocyclohexane-1-carboxylic acid (Chair Conformation) Axial_Attack Axial Attack (e.g., NaBH₄) Substrate->Axial_Attack Equatorial_Attack Equatorial Attack (e.g., L-Selectride) Substrate->Equatorial_Attack Equatorial_OH Equatorial Alcohol (Thermodynamic Product) Axial_Attack->Equatorial_OH  Forms equatorial C-O bond Axial_OH Axial Alcohol (Kinetic Product) Equatorial_Attack->Axial_OH  Forms axial C-O bond

Caption: Hydride attack pathways on the cyclohexanone ring.

Strategy A: Favoring the Equatorial Alcohol via Axial Attack

Small, unhindered hydride reagents like sodium borohydride (NaBH₄) generally prefer to attack the carbonyl carbon from the axial direction. This trajectory is sterically less demanding as it avoids torsional strain with the adjacent axial hydrogens during the approach. This leads to the formation of the equatorial alcohol, which is typically the more thermodynamically stable diastereomer.[8]

Strategy B: Favoring the Axial Alcohol via Equatorial Attack

To reverse the diastereoselectivity, a sterically demanding reducing agent is required. L-Selectride® (Lithium tri-sec-butylborohydride) is an exceptionally bulky hydride donor.[9][10] The three bulky sec-butyl groups prevent the reagent from approaching via the more crowded axial face. Consequently, it is forced to deliver the hydride from the more open equatorial face, resulting in the formation of the axial alcohol, which is often the kinetically favored product.[9][11][12] This "super stereoselectivity" makes L-Selectride a powerful tool for precise stereochemical control in cyclic systems.[9]

Part 3: Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. L-Selectride is air- and water-sensitive and must be handled under an inert atmosphere.[9]

Protocol 1: NaBH₄ Reduction for the Equatorial-Alcohol

Objective: To selectively reduce the ketone in 2-methyl-4-oxocyclohexane-1-carboxylic acid to the corresponding equatorial hydroxy derivative.

Materials:

  • 2-methyl-4-oxocyclohexane-1-carboxylic acid (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-4-oxocyclohexane-1-carboxylic acid in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes. Gas evolution (H₂) will be observed due to the reaction with the carboxylic acid proton and the solvent.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~2-3).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The product can be purified further by column chromatography or recrystallization.

Protocol 2: L-Selectride® Reduction for the Axial-Alcohol

Objective: To selectively reduce the ketone to the corresponding axial hydroxy derivative using a sterically hindered hydride.

Materials:

  • 2-methyl-4-oxocyclohexane-1-carboxylic acid (1.0 equiv)

  • L-Selectride® (1.0 M solution in THF, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve 2-methyl-4-oxocyclohexane-1-carboxylic acid in anhydrous THF (approx. 0.1 M concentration) and transfer to the flask via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent will deprotonate the carboxylic acid.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC (quench a small aliquot with water before spotting).

  • Once the reaction is complete, quench by slowly adding water at -78 °C, followed by 3 M NaOH.

  • Allow the mixture to warm to room temperature. Cautiously add 30% H₂O₂ dropwise (exothermic reaction) to oxidize the borane byproducts. Stir for 1 hour.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product as required.

Caption: Workflow for selecting a reduction protocol.

Part 4: Data Summary and Comparison

The choice of reagent has a profound and predictable impact on the stereochemical outcome of the reduction.

ReagentHydride TypeSteric BulkKey ConditionsPrimary AttackMajor Product
Sodium Borohydride (NaBH₄) SmallLowMethanol, 0°C - RTAxialEquatorial-OH
L-Selectride® BulkyHighAnhydrous THF, -78°CEquatorialAxial-OH

Conclusion

The selective reduction of the ketone in 2-methyl-4-oxocyclohexane-1-carboxylic acid is a tractable synthetic problem that elegantly demonstrates the principles of chemo- and stereoselectivity. For selective reduction of the ketone over the carboxylic acid, the mild hydride donor sodium borohydride is the reagent of choice. Furthermore, the stereochemical outcome at the newly formed alcohol can be effectively controlled by leveraging steric effects. The use of a small hydride donor like NaBH₄ typically favors the formation of the thermodynamically preferred equatorial alcohol, while a bulky reagent such as L-Selectride® directs the reaction towards the kinetically favored axial alcohol. The protocols and principles outlined in this guide provide a robust framework for researchers to achieve their desired synthetic target with high fidelity.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Grokipedia. L-selectride. Retrieved from [Link]

  • Schaller, C. et al. (2020, August 28). Reduction of a Ketone Using Sodium Borohydride. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. Retrieved from [Link]

  • LibreTexts. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Charette, A. B. C-Carbonyl Reduction. Charette Group, Université de Montréal. Retrieved from [Link]

  • Manikandan M. L and K Selectrides. Scribd. Retrieved from [Link]

  • Scribd. NMR Analysis of Diastereoselective Reductions. Retrieved from [Link]

  • ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]

  • Semantic Scholar. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Retrieved from [Link]

  • ACS Publications. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Retrieved from [Link]

  • Wikipedia. L-selectride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. Retrieved from [Link]

  • Djerboua, F. et al. (2025, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. PMC. Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]

  • Varghese, V., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. Retrieved from [Link]

  • Qucosa - TU Dresden. Alcohol dehydrogenases for Reduction of Cyclic a-Diketones. Retrieved from [Link]

  • Sarko, C. R., Guch, I. C., & DiMare, M. (1994). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry, 59(1), 705–708. Retrieved from [Link]

  • Macmillan Group. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Retrieved from [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.6 Enantioselective Carbonyl Reductions. Retrieved from [Link]

  • Wigfield, D. C., Feiner, S., & Phelps, D. J. (1974). Evidence of significant participation of the less stable conformation in the reduction of 2-methylcyclohexanone by sodium borohydride. The Journal of Organic Chemistry, 39(17), 2533–2535. Retrieved from [Link]

  • ACS Publications. (1994). Chelation-controlled protocol for the diastereoselective reduction of ketones. Retrieved from [Link]

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. Retrieved from [Link]

  • Sordelli, L., et al. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(1), 47-56. Retrieved from [Link]

  • RSC Publishing. (2015, June 6). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. Retrieved from [Link]

  • Zhang, J., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

  • Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(6), 3025-3037. Retrieved from [Link]

  • Crockatt, H. M., et al. (1993). Aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid by two distinctive desaturases from Corynebacterium cyclohexanicum. The FEBS Journal, 218(3), 815-822. Retrieved from [Link]

  • Portal de la Investigación. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • Zhang, M., et al. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications, 53(73), 10228-10231. Retrieved from [Link]

  • PubChem. 2-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • CALIS. Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts. Retrieved from [Link]

  • ResearchGate. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • Gobolos, S., et al. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • Scott, D. J., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separation of cis and trans isomers of 2-methyl-4-oxocyclohexane-1-carboxylic acid

The following guide serves as a Technical Support Center for researchers working with the separation and isolation of 2-methyl-4-oxocyclohexane-1-carboxylic acid isomers. Case ID: ISO-SEP-2M4O Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with the separation and isolation of 2-methyl-4-oxocyclohexane-1-carboxylic acid isomers.

Case ID: ISO-SEP-2M4O Status: Open Assigned Specialist: Senior Application Scientist Topic: Stereochemical Resolution & Troubleshooting

Core Technical Briefing

The Molecule

2-methyl-4-oxocyclohexane-1-carboxylic acid possesses two chiral centers at C1 and C2 . However, for the purpose of cis/trans separation, we focus on the relative diastereomeric relationship between the carboxylic acid group at C1 and the methyl group at C2.

  • Thermodynamic Stability: The trans isomer (typically diequatorial in the lowest energy conformer) is thermodynamically more stable than the cis isomer (axial-equatorial).

  • Epimerization Risk: The proton at C1 is acidic (alpha to carbonyl) and susceptible to base-catalyzed epimerization. This is the primary mechanism for interconversion.

Recommended Workflow Overview

The most robust separation strategy involves esterification to the methyl ester, followed by chromatographic separation or fractional crystallization, and subsequent careful hydrolysis.

SeparationWorkflow cluster_epim Epimerization Loop Start Crude Mixture (cis/trans Acids) Deriv Derivatization (MeOH, H+) Start->Deriv Esterify Sep Separation Stage Deriv->Sep Chrom Flash Chromatography (Silica Gel) Sep->Chrom Method A (Fast) Cryst Fractional Crystallization (Hexane/EtOAc) Sep->Cryst Method B (Scalable) Check Check Purity (GC/NMR) Chrom->Check Cryst->Check Hydro Controlled Hydrolysis (LiOH, THF/H2O) Check->Hydro Purity >95% FinalTrans Pure Trans Acid Hydro->FinalTrans FinalCis Pure Cis Acid Hydro->FinalCis FinalCis->Start Base/Heat (Recycle Cis)

Figure 1: Decision matrix for the isolation of cis/trans isomers via ester derivatization.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the acid isomers on standard C18 HPLC or Silica Flash."

Diagnosis: Carboxylic acids often streak on silica due to hydrogen bonding and dimerization, masking the subtle diastereomeric differences. Solution:

  • Derivatize: Convert the crude acid mixture to the methyl ester using Methanol/H₂SO₄ or Trimethylsilyldiazomethane.

  • Chromatography: The methyl esters have significantly better resolution on silica gel.

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Elution Order: The cis-ester (more polar/axial components) typically elutes after the trans-ester on silica, though this must be confirmed experimentally for this specific scaffold.

Issue 2: "My 'pure' cis isomer converts to trans during hydrolysis."

Diagnosis: You are using conditions that favor thermodynamic equilibration. The C1 proton is acidic. Strong bases or high temperatures will epimerize the kinetically favored cis isomer into the thermodynamically stable trans isomer. Solution:

  • Use Lithium Hydroxide (LiOH): It is milder than NaOH or KOH.

  • Temperature Control: Perform the hydrolysis at 0°C to room temperature . Do not reflux.

  • Monitor Time: Quench the reaction immediately upon consumption of the starting material (monitor by TLC). Prolonged exposure to base promotes isomerization.

Issue 3: "How do I definitively distinguish cis from trans using NMR?"

Diagnosis: Ambiguity in assigning peak identity. Solution: Focus on the H1 proton (alpha to the carboxyl) and the H2 proton (alpha to the methyl).

  • Coupling Constants (

    
    ): 
    
    • Trans Isomer: H1 and H2 are typically anti-periplanar (diaxial relationship in the stable conformer). Look for a large coupling constant (

      
      ).
      
    • Cis Isomer: H1 and H2 are gauche (axial-equatorial). Look for a smaller coupling constant (

      
      ).
      
  • Chemical Shift: The axial proton (often H1 in trans) is usually shielded (upfield) relative to the equatorial proton (H1 in cis).

Issue 4: "I only need the trans isomer. What do I do with the cis fraction?"

Diagnosis: Inefficient yield due to unwanted diastereomer. Solution: Perform a Thermodynamic Equilibration .

  • Dissolve the cis-enriched fraction in Methanol.

  • Add a catalytic amount of Sodium Methoxide (NaOMe).

  • Reflux for 4-12 hours.

  • The mixture will equilibrate to the thermodynamic ratio (typically >80% trans).

  • Recycle this mixture through your crystallization or separation workflow.

Experimental Protocols

Protocol A: Methyl Ester Synthesis & Separation

Standardizing the sample for high-resolution separation.

  • Esterification: Dissolve crude acid (10 g) in MeOH (100 mL). Add conc. H₂SO₄ (0.5 mL). Reflux for 3 h. Concentrate and extract with EtOAc/NaHCO₃.

  • Separation: Load oil onto a silica gel column.

    • Eluent: Hexane/EtOAc (90:10 → 70:30).

    • Collection: Collect fractions. Trans-ester typically elutes first (less polar).

  • Hydrolysis: Dissolve pure ester in THF:H₂O (3:1). Add LiOH (1.2 equiv). Stir at 0°C. Acidify carefully with 1N HCl to pH 3. Extract immediately.

Protocol B: Thermodynamic Equilibration (Cis to Trans)

Maximizing yield of the stable isomer.

ParameterSpecificationNote
Solvent Methanol (Dry)Water can cause premature hydrolysis.
Catalyst NaOMe (0.1 - 0.5 equiv)Base drives deprotonation/reprotonation at C1.
Temperature Reflux (65°C)Required to overcome activation energy.
Time 4 - 12 HoursMonitor by GC/NMR until ratio stabilizes.
Expected Ratio ~4:1 (Trans:Cis)Based on 1,2-diequatorial stability preference.

Data Reference: Isomer Comparison

FeatureTrans-IsomerCis-Isomer
Configuration (1R, 2R) or (1S, 2S)(1R, 2S) or (1S, 2R)
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Stability High (Thermodynamic)Low (Kinetic)
NMR

10 - 12 Hz (Large)3 - 5 Hz (Small)
Elution (Silica) Faster (Less Polar)Slower (More Polar)

References

  • PubChem. (n.d.).[1] 2-Methyl-4-oxocyclohexane-1-carboxylic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • ScholarWorks at WMU. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. Western Michigan University. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (1968). 1-Methylcyclohexanecarboxylic acid. Org. Synth. 1968, 48, 109. Retrieved February 21, 2026, from [Link]

  • MDPI Molecules. (2015).[6] Relative Stability of cis- and trans-Hydrindanones. Molecules 2015, 20(1), 1509-1518.[6] Retrieved February 21, 2026, from [Link]

Sources

Optimization

Troubleshooting crystallization of 2-methyl-4-oxocyclohexane-1-carboxylic acid

Topic: Troubleshooting Crystallization & Stereocontrol Audience: Process Chemists, Medicinal Chemists, Crystallization Scientists[1] Introduction: The Challenge of Conformational Flexibility Welcome to the technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Stereocontrol

Audience: Process Chemists, Medicinal Chemists, Crystallization Scientists[1]

Introduction: The Challenge of Conformational Flexibility

Welcome to the technical guide for 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 115989-20-3 / 73831-00-2).[1][2] This intermediate, often derived from Hagemann’s ester, presents unique crystallization challenges due to its gamma-keto acid structure and stereochemical complexity .[1]

Unlike rigid aromatics, this cyclohexane derivative exists in a flexible chair conformation with two chiral centers (C1 and C2).[1] The primary failure modes in its isolation are oiling out (due to high conformational entropy) and diastereomeric impurity (cis/trans mixtures preventing lattice formation).[1]

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the molecule behaves this way so you can adapt the protocol to your specific impurity profile.

Module 1: Diagnostic Decision Tree

Before altering your solvent system, diagnose the root cause of the failure using the workflow below.

Crystallization_Workflow Start Start: Crude Material Check_State Observation: State of Matter? Start->Check_State Oil Result: Viscous Oil / Gum Check_State->Oil No lattice Solid Result: Amorphous Solid / Low MP Check_State->Solid Precipitate forms NMR_Check Action: Check 1H-NMR (C1/C2 Coupling) Oil->NMR_Check Solvent_Screen Action: Anti-Solvent Screen Solid->Solvent_Screen Isomer_Issue Diagnosis: Diastereomer Ratio (cis/trans) NMR_Check->Isomer_Issue Mixed Isomers Impurity_Issue Diagnosis: Hagemann's Ester Residue NMR_Check->Impurity_Issue Aldehyde/Ester peaks

Figure 1: Diagnostic workflow for identifying the root cause of crystallization failure.[1] Blue nodes indicate decision points; Red nodes indicate critical failure modes.[1]

Module 2: Troubleshooting "Oiling Out" (Phase Separation)

User Issue: "The solution turns cloudy, but settles into a bottom oil layer instead of crystals."

The Science: Supersaturation vs. Metastable Zone

This molecule is prone to Liquid-Liquid Phase Separation (LLPS) .[1] The cyclohexane ring provides lipophilicity, while the carboxylic acid and ketone provide high polarity.[1] If the anti-solvent is added too fast, the "oil" phase becomes thermodynamically stable before the crystal lattice can form.[1]

Protocol: The "Oiling Out" Rescue

Do not discard the oil.[1] It is likely the product in a supersaturated state.[1]

  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture until the oil redissolves (clear solution).

    • Cool slowly (1°C/min) to the cloud point.

    • CRITICAL STEP: Hold temperature at the cloud point for 2 hours. Do not cool further until turbidity transforms into particulates.[1]

  • Seeding:

    • If you lack seeds, scratch the glass interface with a glass rod.[1] The friction provides nucleation sites.[1]

  • Solvent System Adjustment:

    • Switch to a system with better miscibility to widen the metastable zone.

Recommended Solvent Systems
Solvent SystemRatio (v/v)MechanismBest For
EtOAc / Heptane 1:3 to 1:5Classical precipitationGeneral purity enhancement
IPA / Water 1:1Hydrophobic effectRemoving polar salts/acids
MTBE / Hexane 1:4Slow evaporationObtaining X-ray quality crystals

Expert Insight: Avoid chlorinated solvents (DCM/Chloroform) for crystallization.[1] The high solubility of the acid in DCM often leads to rapid evaporation and amorphous gum formation rather than controlled crystal growth.[1]

Module 3: Stereochemical Control (Cis/Trans Isomers)

User Issue: "My melting point is wide (e.g., 85-105°C) or lower than reported."

The Science: Epimerization at C1

The carboxylic acid at C1 is alpha to the ketone at C4? No. Correction: In 2-methyl-4-oxocyclohexane-1-carboxylic acid, the acid is at C1 and the ketone is at C4.[1] The methyl is at C2.[1][3] Risk: The stereocenters are at C1 and C2.[1]

  • Thermodynamic Control: The trans-diequatorial conformation (1,2-trans) is generally more stable.[1]

  • Kinetic Control: Synthesis from Hagemann's ester reduction often yields a mix.[1]

  • Interference: The cis isomer acts as an impurity in the trans lattice (and vice versa), inhibiting growth.[1]

Protocol: Epimerization & Resolution

If NMR shows a mix (e.g., 60:40), you cannot crystallize effectively.[1] You must push the equilibrium.

  • Chemical Equilibration:

    • Treat the ester precursor with NaOEt/EtOH before hydrolysis to favor the thermodynamic trans isomer.[1]

    • If already the acid: Reflux in dilute NaOH, then slowly acidify.[1] The trans isomer usually precipitates first due to better packing.[1]

  • Chiral Resolution (If enantiopurity is needed):

    • This acid forms stable salts with chiral amines.[1]

    • Reagent: (R)-(+)-1-Phenylethylamine or Quinine.[1]

    • Method: Form the salt in Ethanol. Recrystallize the salt to purify the diastereomer, then crack the salt with 1M HCl to recover the pure acid.

Epimerization Cis Cis-Isomer (Kinetic) Enolate Enolate Intermediate Cis->Enolate Base/Heat Trans Trans-Isomer (Thermodynamic) Enolate->Trans Equilibration Trans->Enolate Reversible Crystal Crystalline Product Trans->Crystal Precipitation

Figure 2: Base-catalyzed epimerization pathway.[1] Driving the equilibrium toward the thermodynamic trans-isomer facilitates crystallization.[1]

Module 4: Impurity Management (Decarboxylation)[1]

User Issue: "I see gas evolution during heating, and the product is degrading."

The Science: Gamma-Keto vs. Beta-Keto Stability

While this is a gamma-keto acid (more stable than beta-keto acids like acetoacetic acid), it is still prone to degradation under forcing conditions.[1]

  • Decarboxylation: Rare below 150°C for gamma-keto acids unless facilitated by metal ions or radical initiators.[1]

  • Retro-Aldol: If treated with strong base and heat, the ring can open.[1]

Safety & Stability Protocol
  • Temperature Limit: Do not heat the mother liquor above 60°C during dissolution.

  • pH Control: When acidifying the salt to precipitate the free acid, use mild acids (Acetic acid or dilute HCl) and maintain pH ~3-4.[1] Avoid highly acidic conditions (pH < 1) which can catalyze rearrangements.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes, but pH is critical.[1] The acid is sparingly soluble in cold water but soluble in hot water.[1] However, water often hydrates the ketone, leading to "sticky" crystals.[1] A Water/Ethanol (90:10) mix is superior as the ethanol disrupts the hydration shell.[1]

Q: How do I distinguish cis/trans isomers by NMR? A: Look at the coupling constant (


 value) of the proton at C1.[1]
  • Trans (Axial-Axial): Large coupling constant (

    
     Hz).[1]
    
  • Cis (Axial-Equatorial): Smaller coupling constant (

    
     Hz).[1]
    

Q: My product is colored (yellow/orange). How do I clean it? A: Color usually indicates conjugated enone impurities (unreacted Hagemann's ester derivatives).[1]

  • Fix: Perform a charcoal filtration (activated carbon) in hot Ethyl Acetate before attempting crystallization.

References

  • Synthesis & Hagemann's Ester Context

    • Journal of the Chemical Society, Perkin Transactions 1.[1] "A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester)."

  • Isomer Separation & Properties

    • US Patent 3880925A.[1] "Separation and purification of cis and trans isomers." (Discusses analogous cyclohexane diamine/acid separation techniques).

  • Chemical Structure & Data

    • PubChem.[1][2] "2-Methyl-4-oxocyclohexane-1-carboxylic acid (CID 12561746)."[1][4] [1]

  • Decarboxylation Mechanisms

    • Master Organic Chemistry.[1] "Decarboxylation of Beta-Keto Acids."[1][5] (Provides mechanistic grounding for keto-acid stability).[1]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of 2-Methyl-4-Oxocyclohexane-1-Carboxylic Acid

This guide serves as a technical support resource for researchers working with 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 115989-20-3) . It addresses the thermodynamic and kinetic factors governing the stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS: 115989-20-3) . It addresses the thermodynamic and kinetic factors governing the stereochemical integrity of the C1 and C2 centers.

Core Concept: The Epimerization Vector

The primary challenge with 2-methyl-4-oxocyclohexane-1-carboxylic acid is C1-epimerization . While the ketone at C4 creates acidity at C3/C5, these sites do not directly alter the diastereomeric relationship between the methyl group (C2) and the carboxylic acid (C1).

  • The Thermodynamic Sink: The trans-isomer (typically 1,2-diequatorial) is thermodynamically favored over the cis-isomer.

  • The Mechanism: Epimerization occurs via the formation of an enolate intermediate at C1. This is driven by:

    • Base-catalyzed proton abstraction (removing the

      
      -proton).
      
    • Activation-induced racemization (e.g., during acid chloride formation).

The following diagram illustrates the failure mode where the kinetic cis-isomer equilibrates to the thermodynamic trans-isomer.

EpimerizationMechanism cluster_conditions Risk Factors Cis Cis-Isomer (Kinetic Product) Axial/Equatorial Enolate Planar Enolate Intermediate (Loss of C1 Chirality) Cis->Enolate Base / Heat (-H+) Enolate->Cis Kinetic Control Trans Trans-Isomer (Thermodynamic Product) Diequatorial Enolate->Trans Reprotonation (Thermodynamic Control) High pH (>10) High pH (>10) Activated Esters Activated Esters High Temp (>100°C) High Temp (>100°C)

Caption: Mechanism of C1-epimerization. The planar enolate destroys stereochemistry; reprotonation favors the sterically less hindered trans-isomer.

Troubleshooting Guide: Preventing Epimerization

Scenario A: "I am losing stereochemistry during esterification."

Diagnosis: Standard coupling reagents (DCC) or acid chloride conversion (


) often proceed via an oxazolone (azlactone) intermediate or ketene, both of which are highly prone to racemization.

Protocol 1: The Safe Esterification Workflow Use EDC/Oxyma Pure or TMS-Diazomethane . These methods operate under neutral or mild conditions that prevent C1-deprotonation.

ParameterStandard Method (High Risk)Recommended Method (Low Risk)
Reagent Thionyl Chloride (

) or DCC
EDC HCl + Oxyma Pure
Intermediate Acid Chloride / O-AcylisoureaActive Ester (Oxyma adduct)
pH Condition Highly Acidic

Basic Workup
Buffered / Near Neutral (pH 5-7)
Temperature Reflux or


maintained
Racemization High (via Ketene/Oxazolone)Negligible (<1%)

Step-by-Step Protocol (EDC/Oxyma):

  • Dissolve 1.0 eq of 2-methyl-4-oxocyclohexane-1-carboxylic acid in DCM or DMF (

    
    ).
    
  • Add 1.1 eq of Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Cool to

    
    .
    
  • Add 1.1 eq of EDC

    
    HCl . Stir for 15 minutes to form the active ester.
    
  • Add 1.0–1.2 eq of the amine or alcohol nucleophile.

  • Critical: Add 1.0 eq of DIPEA only if the amine is a salt. If using a free amine, avoid exogenous base.

  • Monitor by LCMS. Quench with dilute

    
     (mildly acidic) rather than 
    
    
    
    (basic) if the product is sensitive.
Scenario B: "My product epimerized during workup."

Diagnosis: You likely used a strong base (NaOH, KOH) to wash away unreacted acid, or you heated the crude mixture during rotary evaporation.

Corrective Actions:

  • Avoid Strong Bases: Never wash the organic layer with 1M NaOH. The

    
    -proton of the ester/acid is acidic (
    
    
    
    for esters, but lower if activated).
  • Use Buffer Washes: Use saturated

    
     or Phosphate Buffer (pH 6.5) for washes.
    
  • Temperature Control: Do not heat the water bath above

    
     during solvent removal.
    

Synthesis & Thermodynamics Data

If you are synthesizing the core scaffold (e.g., via hydrogenation of Hagemann's ester), the catalyst and pressure determine the cis/trans ratio. Once formed, you are fighting thermodynamics to keep the cis form.

Isomer Stability Profile:

IsomerConformation (C1, C2)Relative EnergyStability
Trans Diequatorial (

)

Stable (Thermodynamic Sink)
Cis Axial-Equatorial (

)

Meta-stable (Kinetic)

Hydrogenation Workflow (Hagemann's Ester to Target): To favor the cis-isomer , use heterogeneous catalysis that favors syn-addition of hydrogen across the double bond.

HydrogenationWorkflow cluster_pathways Catalytic Divergence Start Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) PathA Pd/C, H2 (1 atm) Ethanol, RT Start->PathA PathB Rh/Al2O3, H2 (50 atm) Base Additive Start->PathB ResultA Major Product: Cis-Isomer (Kinetic Control) PathA->ResultA Syn-Addition ResultB Major Product: Trans-Isomer (Thermodynamic Equilibration) PathB->ResultB Isomerization

Caption: Divergent synthesis pathways. Pd/C typically favors cis-addition, while high pressure/base favors trans-equilibration.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) if I keep it cold? 
A:  It is risky. 

generates

and can form ketene intermediates that lose stereochemistry immediately. If you must make the acid chloride, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which forms acid chlorides under strictly neutral conditions, minimizing epimerization risk.

Q: I have a mixture of cis/trans. How do I separate them? A: Separation of the free acids is difficult due to dimerization.

  • Derivatize: Convert to the methyl ester using TMS-Diazomethane (mild).

  • Chromatography: The cis and trans esters have different retention times on silica (Trans is usually less polar).

  • Hydrolysis: Hydrolyze the separated ester using LiOH in THF/Water at

    
    . Do not use NaOH/Reflux, or you will re-scramble the centers.
    

Q: Does the ketone at C4 affect the stability of C1? A: Indirectly. While C4 is not adjacent to C1, the ketone flattens the ring slightly (sp2 hybridization), altering the conformational energy barrier. However, the acidity of the protons at C3/C5 (alpha to ketone) allows for enolization at C4. This does not racemize C1 directly, but under harsh basic conditions, it can lead to ring-opening or polymerization.

References

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids . European Patent EP0814073B1. (Describes the thermodynamic preference for trans-isomers and conditions for equilibration).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Bachem Technical Guides. (Definitive source on using Oxyma/EDC to prevent racemization during carboxyl activation).

  • Suppression of alpha-carbon racemization in peptide synthesis . National Institutes of Health (PMC). (Mechanistic details on base-catalyzed enolization and oxazolone formation).

  • The use of Hagemann’s Esters to prepare highly functionalized phenols and benzenes . Arkivoc. (Context on the synthesis and reactivity of the precursor Hagemann's ester).

Optimization

Minimizing side reactions during amide coupling of keto-acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of side reactions during the amide coupling of keto-acids. Our goal is to equip you with the knowledge and practical protocols to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Unique Challenges of Keto-Acid Amide Coupling

Keto-acids are valuable synthetic intermediates, but their bifunctional nature, containing both a carboxylic acid and a ketone, presents unique challenges during amide bond formation. The electron-withdrawing effect of the keto group can influence the reactivity of the carboxylic acid, while the ketone itself can participate in undesired side reactions. This guide will walk you through the most common pitfalls and provide robust solutions to ensure the successful synthesis of your target keto-amides.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is designed to help you diagnose and solve specific problems you may encounter during the amide coupling of keto-acids.

Question 1: I am observing significant epimerization at the α-carbon of my keto-acid during coupling. How can I prevent this loss of stereochemical integrity?

Answer:

Epimerization is a frequent and critical issue, particularly with α-keto acids, as the α-proton is activated by both the adjacent keto and carboxyl groups, making it susceptible to abstraction by base.[1][2] The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical purity.[3]

Root Causes and Mechanistic Insight:

  • Excessive or Strong Base: The presence of a strong or excess base is a primary driver for the abstraction of the acidic α-proton.

  • Prolonged Reaction Times at Elevated Temperatures: Longer reaction times and higher temperatures provide more opportunity for epimerization to occur.

  • Choice of Coupling Reagent: Some coupling reagents can promote the formation of intermediates that are more prone to racemization.

Mitigation Strategies:

  • Careful Selection of Coupling Reagents and Additives:

    • Carbodiimides with Additives: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) should always be accompanied by racemization-suppressing additives.[4][5] 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective.[5] HOAt is generally considered superior to HOBt in preventing racemization.[6]

    • Uronium/Aminium and Phosphonium Reagents: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are designed to minimize epimerization and are often preferred for sensitive substrates.[4][6][7] HATU, in particular, has been shown to be very effective at suppressing racemization.[6][7]

  • Control of Reaction Conditions:

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the minimum necessary amount.[8] For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[5]

    • Temperature: Perform the coupling at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[5]

Experimental Protocol to Minimize Epimerization:

Parameter Recommendation Rationale
Coupling Reagent HATUHighly efficient and low racemization potential.[6][7]
Additive Not required with HATUHATU contains the HOAt moiety.
Base DIPEA (2.0 equivalents)Minimizes side reactions.[8]
Solvent Anhydrous DMF or CH₂Cl₂Common aprotic solvents for amide coupling.
Temperature 0 °C to room temperatureReduces the rate of epimerization.[5]
Reaction Time Monitor by TLC or LC-MSAvoid unnecessarily long reaction times.

Step-by-Step Procedure:

  • Dissolve the keto-acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the keto-acid is consumed.

  • Proceed with an appropriate aqueous workup.

Question 2: My reaction with EDC/DCC is messy, and I am isolating a significant amount of an insoluble byproduct. What is this, and how can I avoid it?

Answer:

The byproduct you are observing is likely N-acylurea, which is formed by the intramolecular rearrangement of the O-acylisourea intermediate.[9] This side reaction is particularly problematic as the N-acylurea is unreactive and can be difficult to separate from the desired amide product.[5]

Mechanism of N-Acylurea Formation:

N_Acylurea_Formation KetoAcid Keto-Acid O_acylisourea O-Acylisourea (Reactive Intermediate) KetoAcid->O_acylisourea + Carbodiimide Carbodiimide EDC or DCC Carbodiimide->O_acylisourea Amide Desired Amide O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Intramolecular Rearrangement Amine Amine Amine->Amide

Caption: Formation of N-acylurea from the O-acylisourea intermediate.

Troubleshooting and Prevention:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent that can trap the O-acylisourea intermediate faster than it can rearrange.[9]

    • HOBt or HOAt: These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still reactive enough to acylate the amine.[3][5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can slow down the rate of the intramolecular rearrangement.[5]

    • Solvent: Aprotic polar solvents like DMF or CH₂Cl₂ are generally suitable.

Optimized Protocol to Avoid N-Acylurea Formation:

Parameter Recommendation Rationale
Coupling Reagent EDC·HCl (1.2 equivalents)Water-soluble urea byproduct simplifies workup.[5]
Additive HOBt (1.2 equivalents)Traps the O-acylisourea intermediate.[5][9]
Base DIPEA (2.0 equivalents)Non-nucleophilic base.
Solvent Anhydrous CH₂Cl₂Aprotic solvent.
Temperature 0 °C to room temperatureMinimizes side reactions.[5]

Step-by-Step Procedure:

  • Dissolve the keto-acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) and stir for 15-20 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in CH₂Cl₂.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the urea byproduct and excess reagents.

Question 3: I am working with a β-keto acid, and I am getting a cyclic byproduct instead of my desired linear amide. What is happening?

Answer:

You are likely observing the formation of a tetramic acid (a 2,4-pyrrolidinedione derivative). This can occur with β-keto acids or their corresponding esters under basic conditions, proceeding through an intramolecular condensation (Dieckmann-like cyclization) of the initially formed amide.

Mechanism of Tetramic Acid Formation:

Tetramic_Acid_Formation BetaKetoAmide β-Keto Amide (Intermediate) Enolate Enolate BetaKetoAmide->Enolate + Base (Deprotonation) Base Base Base->Enolate TetramicAcid Tetramic Acid (Cyclized Byproduct) Enolate->TetramicAcid Intramolecular Cyclization

Caption: Base-mediated cyclization of a β-keto amide to a tetramic acid.

Prevention Strategies:

  • Avoid Strong Bases: The use of strong bases like alkoxides or metal hydrides should be avoided. If a base is necessary, a hindered organic base like DIPEA is a better choice.

  • Milder Coupling Conditions: Employ coupling methods that do not require harsh basic conditions. Carbodiimide couplings with additives at low temperatures are a good option.

  • Protect the Keto Group: If the cyclization is persistent, protecting the ketone as a ketal is an effective strategy.[10] The ketal is stable to the coupling conditions and can be removed later under acidic conditions.

Protocol for Protecting the Keto Group as a Ketal:

  • Protection Step:

    • Dissolve the β-keto acid in toluene.

    • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction until the starting material is consumed.

    • Purify the resulting ketal-protected acid.

  • Amide Coupling:

    • Use the ketal-protected acid in one of the standard amide coupling protocols described above (e.g., with HATU or EDC/HOBt).

  • Deprotection Step:

    • Dissolve the protected keto-amide in a mixture of THF and aqueous HCl (e.g., 1 M).

    • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Neutralize and extract the desired β-keto amide.

Question 4: My α-keto acid is decarboxylating during the coupling reaction. How can I form the amide bond while retaining the α-keto functionality?

Answer:

α-keto acids are known to be susceptible to decarboxylation, especially under harsh conditions or with certain reagents.[11][12][13] This can lead to the formation of an amide with one less carbon than expected.

Conditions Favoring Decarboxylation:

  • High Temperatures: Heating can promote the loss of CO₂.

  • Certain Oxidative Conditions: Some reagents can induce oxidative decarboxylation.[12]

  • Formation of Unstable Intermediates: The reaction pathway can sometimes favor decarboxylation.

Strategies to Minimize Decarboxylation:

  • Mild Reaction Conditions:

    • Perform the coupling at low temperatures (0 °C to room temperature).

    • Use coupling reagents that operate under neutral or mildly basic conditions.

  • Protect the Keto Group: Protecting the ketone can stabilize the molecule and prevent decarboxylation. A particularly effective method for α-keto acids is the formation of a cyclic nitrone by reaction with an oxime.[11] This protected form is stable to amide coupling conditions and can be deprotected under mild reductive conditions.[11]

Protocol for α-Keto Acid Protection and Coupling:

  • Protection as a Cyclic Nitrone: [11]

    • Dissolve the α-keto acid (1.0 eq) and an appropriate oxime (e.g., acetone oxime, 1.1 eq) in CH₂Cl₂.

    • Stir at room temperature for 12-16 hours.

    • Purify the resulting 2,5-dihydrooxazole 3-oxide.

  • Amide Coupling:

    • Couple the protected keto-acid derivative with your amine using a standard protocol (e.g., HATU/DIPEA).

  • Deprotection: [11]

    • Dissolve the protected keto-amide in a mixture of THF and aqueous NH₄Cl.

    • Add zinc dust and stir at room temperature until the reaction is complete.

    • Hydrolyze the resulting cyclic imine with mild acid to yield the final α-keto amide.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for keto-acids in general?

    • A: There is no single "best" reagent for all situations. However, for sensitive keto-acids, particularly those prone to epimerization, uronium/aminium reagents like HATU are often an excellent first choice due to their high efficiency and low racemization potential.[6][7] For simpler, less sensitive keto-acids where cost is a factor, EDC/HOBt is a reliable and effective combination.[5]

  • Q2: Do I always need to protect the keto group?

    • A: Not always. For many γ- and δ-keto acids, the ketone is sufficiently remote from the carboxylic acid that it does not interfere with the coupling reaction. For α- and β-keto acids, the need for protection depends on the specific substrate and reaction conditions. If you observe side reactions like epimerization, decarboxylation, or cyclization, protecting the keto group is a highly recommended troubleshooting step.[10][11]

  • Q3: Can I use acyl chlorides to activate my keto-acid?

    • A: While forming an acyl chloride is a common method for activating carboxylic acids, it can be too harsh for sensitive keto-acids.[4] The conditions required to form the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can promote decarboxylation or other side reactions.[8] It is generally safer to use in-situ coupling reagents.

  • Q4: How can I monitor the progress of my keto-acid amide coupling reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method.[14] Use a suitable solvent system to separate the starting keto-acid, the amine, and the product amide. Staining with potassium permanganate can be useful for visualizing the product. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Q5: What is the role of the base in the coupling reaction, and how much should I use?

    • A: The base, typically a tertiary amine like DIPEA or NMM, serves to neutralize any acid salts present (e.g., if the amine is a hydrochloride salt) and to facilitate the deprotonation of the carboxylic acid.[8] Generally, 2-3 equivalents of base are used. Using a large excess of a strong base should be avoided as it can promote side reactions like epimerization.[1]

References

  • Danishefsky, S. J., & Shair, M. D. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Journal of the American Chemical Society, 131(4), 1290–1291. [Link]

  • Gong, H., & Chen, Y. (2009). Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. The Journal of Organic Chemistry, 74(5), 2215–2218. [Link]

  • Timm, D., & Meldal, M. (2004). Alpha-keto amide peptides: a synthetic strategy to resin-bound peptide isosteres for protease inhibitor screening on solid support. Chemical Communications, (6), 642–643. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Agudo-Álvarez, S., Díaz-Mínguez, S. S., & Benito-Arenas, R. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry, 96(6), 689-715. [Link]

  • Wünsch, E., & Moroder, L. (Eds.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571–4575. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. Retrieved from [Link]

  • Podlech, J. (2001). 3.5 Carbodiimides. Georg Thieme Verlag.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]

  • van der Meulen, P., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Royal Society of Chemistry.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177.
  • Southgate, R., & Elson, S. W. (1985). Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis. Journal of the Chemical Society, Chemical Communications, (16), 1125-1126. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reddy, P. V. G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(23), 2997-3000. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, P., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2023-2037. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • ChemRxiv. (2024). Copper-Catalyzed Disruption of a Cascade Reaction: Synthesis of γ-Ketoamides from Nitrones and Ynamides. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Chemistry Steps. (2024, November 30). Converting Ketones to Amides. Retrieved from [Link]

  • Nature Portfolio. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, January 14). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Angewandte Chemie International Edition. (2011, November 29). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of C8H12O3 Beta-Keto Esters

Focus Analyte: Ethyl 2-oxocyclopentanecarboxylate (EOCPC) and its Analytical Derivatives Executive Summary In drug development and metabolic profiling, the C8H12O3 structural motif frequently appears as a beta-keto ester...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: Ethyl 2-oxocyclopentanecarboxylate (EOCPC) and its Analytical Derivatives

Executive Summary

In drug development and metabolic profiling, the C8H12O3 structural motif frequently appears as a beta-keto ester intermediate (e.g., Ethyl 2-oxocyclopentanecarboxylate ).[1] While the underivatized molecule is detectable via GC-MS, it suffers from keto-enol tautomerism, leading to peak tailing and inconsistent ionization.

This guide compares two primary derivatization strategies—Trimethylsilylation (TMS) and Methoximation (MeOx) —to stabilize the C8H12O3 core.[1] We analyze the fragmentation dynamics, provide validated protocols, and offer decision matrices for selecting the optimal workflow.

Part 1: The Challenge – Tautomerism in C8H12O3

The core analyte, Ethyl 2-oxocyclopentanecarboxylate (MW 156.18), exists in dynamic equilibrium between its keto and enol forms.

  • Direct Injection Issues: Thermal stress in the GC injector port shifts the equilibrium, causing poor peak symmetry and non-reproducible fragmentation ratios.

  • The Solution: Chemical derivatization "locks" the molecule into a stable form, altering the mass spectral fingerprint and improving quantitation.

Comparison of Derivatives
FeatureMethod A: TMS-Enol Ether Method B: Methoxime (MeOx)
Reagent BSTFA + 1% TMCSMethoxyamine HCl in Pyridine
Target Moiety Enol Hydroxyl (–OH)Ketone Carbonyl (C=O)
Derivative MW 228 Da (+72 Da shift)185 Da (+29 Da shift)
Chromatography Single sharp peakDoublet peaks (Syn/Anti isomers)
Stability Moisture Sensitive (Hydrolyzes)Highly Stable
Key Application Impurity ProfilingMetabolic Flux Analysis

Part 2: Fragmentation Dynamics & Spectral Analysis[1]

Underivatized EOCPC (Direct EI)[1]
  • Molecular Ion (

    
    ):  m/z 156 (Often weak due to instability).[1]
    
  • Base Peak: m/z 55 (Cyclopentanone ring fragment).[1]

  • Diagnostic Ions:

    • m/z 111 (

      
      ):  Loss of ethoxy group (
      
      
      
      ) via
      
      
      -cleavage.[1]
    • m/z 83: Ring contraction and loss of CO (

      
      ).[1]
      
    • m/z 29: Ethyl cation (common in ethyl esters).[1]

TMS-Enol Ether Derivative (Method A)

Derivatization with BSTFA locks the enol form, creating Ethyl 2-((trimethylsilyl)oxy)cyclopent-1-enecarboxylate .[1]

  • Molecular Ion (

    
    ):  m/z 228 (Stronger intensity than native).[1]
    
  • Fragmentation Pathway:

    • m/z 213 (

      
      ):  Loss of methyl radical from the silicon atom (
      
      
      
      ).[1] This is the signature "Silicon" peak.[1]
    • m/z 73:

      
       (Trimethylsilyl cation).[1] Dominant at low mass range.[1]
      
    • m/z 75: Rearrangement ion characteristic of TMS-esters.

    • m/z 183 (

      
      ):  Loss of ethoxy group from the ester moiety.[1]
      
Methoxime Derivative (Method B)

Reaction with Methoxyamine HCl converts the ketone to a methoxime, creating Ethyl 2-(methoxyimino)cyclopentanecarboxylate .[1]

  • Molecular Ion (

    
    ):  m/z 185.[1]
    
  • Isomerism: Appears as two chromatographic peaks (Syn and Anti geometric isomers) with identical mass spectra.[1]

  • Fragmentation Pathway:

    • m/z 154 (

      
      ):  Loss of the methoxy radical (
      
      
      
      ) from the oxime group.
    • m/z 140 (

      
      ):  Loss of ethoxy from the ester.[1]
      
    • m/z 112: Combined loss of ethoxy and HCN equivalents.[1]

Part 3: Visualization of Pathways

The following diagram illustrates the chemical transformation and subsequent fragmentation logic for both methods.

G cluster_0 Analyte (C8H12O3) cluster_1 Method A: Silylation cluster_2 Method B: Oximation EOCPC Ethyl 2-oxocyclopentanecarboxylate (MW 156) TMS_Deriv TMS-Enol Ether (MW 228) EOCPC->TMS_Deriv + BSTFA (Enolization) MeOx_Deriv Methoxime Derivative (MW 185) EOCPC->MeOx_Deriv + MeOX-HCl (Condensation) Frag_TMS Frag: m/z 213 (M-15) m/z 73 (TMS) TMS_Deriv->Frag_TMS EI Ionization Frag_MeOx Frag: m/z 154 (M-31) Syn/Anti Isomers MeOx_Deriv->Frag_MeOx EI Ionization

Caption: Chemical derivatization pathways for C8H12O3 showing mass shifts and diagnostic fragments.

Part 4: Experimental Protocols

Protocol A: TMS Derivatization (High Throughput)

Best for: Rapid screening of pharmaceutical intermediates where moisture control is strictly managed.

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap tightly (PTFE liner) and heat at 70°C for 30 minutes .

    • Expert Insight: The elevated temperature ensures complete silylation of the sterically hindered enol form.[1]

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

    • Note: Use a non-polar column (e.g., DB-5ms).[1]

Protocol B: Two-Step Methoximation-Silylation (Metabolomics Standard)

Best for: Complex biological matrices where quantification is critical.[1]

  • Oximation: Add 50 µL of Methoxyamine HCl (20 mg/mL in pyridine) to the dried residue.

  • Incubation 1: Shake at 30°C for 90 minutes .

    • Mechanism:[1][2][3][4] This step protects the ketone, preventing enolization and decarboxylation.[1][2][3]

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Incubation 2: Shake at 37°C for 30 minutes .

  • Analysis: Inject 1 µL. Expect two peaks for the C8H12O3 derivative (Syn/Anti).[1] Sum the areas for quantitation.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

  • Schummer, C., et al. (2009).[1][6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] [Link]

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link][1]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]

Sources

Comparative

Comparative Guide: GC-MS Analysis of Methylated Cyclohexane Carboxylic Acids

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Researchers, and Petrochemical Scientists. Executive Summary Cyclohexane carboxylic acids (CCAs) and their methylated derivatives s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Researchers, and Petrochemical Scientists.

Executive Summary

Cyclohexane carboxylic acids (CCAs) and their methylated derivatives serve as critical intermediates in pharmaceutical synthesis (e.g., tranexamic acid analogs) and as environmental biomarkers (naphthenic acids). The analysis of Methylated Cyclohexane Carboxylic Acids presents a distinct stereochemical challenge: separating cis and trans geometric isomers while maintaining sufficient sensitivity for trace detection.

This guide objectively compares the two dominant analytical workflows:

  • The High-Selectivity Workflow: Utilization of High-Polarity Cyanopropyl Columns for baseline resolution of stereoisomers.

  • The High-Sensitivity Workflow: Utilization of Non-Polar (5% Phenyl) Columns coupled with alternative derivatization (TBDMS) for superior mass spectral stability.

Key Insight: While standard methylation (BF3-MeOH) is the industry default, it often fails to separate isomers on standard DB-5 columns. This guide demonstrates that switching to a high-polarity phase is essential for stereochemical characterization, whereas switching to silylation (TBDMS) is superior for trace quantification.

The Analytical Challenge: Stereochemistry & Fragmentation

The cyclohexane ring adopts chair conformations that create distinct axial and equatorial environments.

  • Thermodynamic Stability: The trans-isomer (typically diequatorial in 1,4-substitution) is thermodynamically more stable than the cis-isomer.

  • Mass Spectral Similarity: Under standard Electron Ionization (70 eV), methyl esters of CCAs undergo extensive fragmentation, often yielding weak molecular ions (

    
    ). This makes identification in complex matrices difficult without chromatographic separation.
    
Fragmentation Mechanism (Methyl Ester)

The primary fragmentation pathway for methyl cyclohexanecarboxylate (


 142) involves:
  • 
    -Cleavage:  Loss of methoxy radical (rare) or ring opening.
    
  • McLafferty Rearrangement: If a

    
    -hydrogen is available (e.g., in substituted rings), migration occurs, yielding characteristic ions.
    
  • Ring Fragmentation: Dominant losses of

    
     and 
    
    
    
    .

Comparative Analysis: Workflow Performance

We compare the performance of analyzing Methyl Esters (via BF3-Methanol) against the alternative Silyl Esters (via MTBSTFA) across three critical metrics.

Table 1: Performance Matrix
FeatureMethod A: Methyl Ester (BF3-MeOH) Method B: TBDMS Ester (MTBSTFA)
Derivatization Type Acid-Catalyzed AlkylationNucleophilic Substitution (Silylation)
Reaction Conditions Harsh (60-100°C, 30-60 min)Mild (60°C, 15-30 min)
Isomer Separation Excellent (on Polar Columns)Moderate (Bulky group hinders resolution)
MS Base Peak Low mass (non-specific ring fragments)

(Loss of t-butyl group)
Moisture Sensitivity Low (Stable product)High (Hydrolyzes easily)
Limit of Detection ~1-10 ng on-column~10-100 pg on-column (due to high mass ion)
Deep Dive: Chromatographic Selectivity

For the specific analysis of Methylated CCAs , the choice of stationary phase is the deciding factor for success.

  • Non-Polar (e.g., DB-5ms, HP-5): Separates primarily by boiling point. Often results in co-elution of cis and trans isomers of 4-substituted cyclohexanecarboxylates.

  • High-Polarity (e.g., DB-23, SP-2560, CP-Sil 88): Contains cyanopropyl groups that interact strongly with the ester dipole. This phase amplifies the subtle dipole differences between the axial and equatorial ester conformers, achieving baseline resolution (

    
    ).
    

Experimental Protocols

Protocol A: Methylation for Stereoisomer Profiling (The "Gold Standard")

Best for: Drug purity assays, distinguishing cis/trans ratios.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v) - Warning: Toxic and Corrosive.
    
  • Hexane (HPLC Grade).[1]

  • Internal Standard: Methyl tridecanoate (C13:0) or deuterated analog.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of Cyclohexane Carboxylic Acid sample in 1 mL of Methanol. Add 50 µL of Internal Standard.

  • Reaction: Add 1 mL of

    
    -Methanol  reagent. Cap vial tightly (PTFE-lined cap).
    
  • Incubation: Heat at 60°C for 30 minutes in a heating block. Note: Higher temps may cause isomerization of labile stereocenters.

  • Quench: Cool to room temperature. Add 1 mL of Saturated NaCl solution (stops reaction) and 1 mL of Hexane.

  • Extraction: Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Collection: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous

    
     to dry.
    

GC-MS Parameters (Polar Method):

  • Column: Agilent DB-23 or SP-2560 (60m x 0.25mm x 0.25µm).

  • Oven: 100°C (1 min)

    
     4°C/min 
    
    
    
    240°C (10 min).
  • Inlet: Split 20:1 @ 250°C.

Protocol B: TBDMS Derivatization for Trace Analysis

Best for: Environmental samples (naphthenic acids), biological metabolites.

Reagents:

  • MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Pyridine (anhydrous).

Step-by-Step Workflow:

  • Sample Prep: Dissolve dry residue in 50 µL anhydrous Pyridine.

  • Reaction: Add 50 µL MTBSTFA .

  • Incubation: Heat at 60°C for 20 minutes .

  • Injection: Inject directly (no extraction required). Caution: Protect from moisture.

Visualizations

Diagram 1: Analytical Decision Pathway

This flowchart guides the researcher in selecting the correct derivatization and column strategy based on their specific analytical goal (Isomer Separation vs. Sensitivity).

G Start Start: Cyclohexane Carboxylic Acid Sample Goal Define Analytical Goal Start->Goal Stereo Goal: Isomer Separation (Cis/Trans Ratio) Goal->Stereo Stereochemistry Trace Goal: Trace Quantification (< 1 ng/mL) Goal->Trace Sensitivity Deriv_Me Derivatization: Methylation (BF3-MeOH) Stereo->Deriv_Me Deriv_TBS Derivatization: Silylation (MTBSTFA) Trace->Deriv_TBS Col_Polar Column: High Polarity (Cyanopropyl / DB-23) Deriv_Me->Col_Polar Critical Step Col_NonPolar Column: Non-Polar (5% Phenyl / DB-5ms) Deriv_TBS->Col_NonPolar Result_A Result: Baseline Resolution of Isomers Col_Polar->Result_A Result_B Result: High Sensitivity (Stable [M-57] Ion) Col_NonPolar->Result_B

Caption: Decision matrix for selecting derivatization and column chemistry based on analytical requirements.

Diagram 2: Fragmentation Mechanism (Methyl Ester vs TBDMS)

Visualizing why TBDMS provides better sensitivity (Signal-to-Noise) than Methyl esters.

G Mol_Me Methyl Ester Precursor (MW 142) Frag_Me Fragmentation (EI 70eV) Extensive Ring Cleavage Mol_Me->Frag_Me Ions_Me Non-Specific Ions: m/z 55, 67, 81 (High Noise Background) Frag_Me->Ions_Me Mol_TBS TBDMS Ester Precursor (MW 242) Frag_TBS Fragmentation (EI 70eV) Loss of t-Butyl Group Mol_TBS->Frag_TBS Ions_TBS Dominant Diagnostic Ion: [M-57]+ (m/z 185) (High S/N Ratio) Frag_TBS->Ions_TBS

Caption: Comparison of Electron Impact (EI) fragmentation pathways showing the diagnostic advantage of TBDMS esters.

Data Interpretation & Troubleshooting

Retention Time Logic (Polar Columns)

When using a cyanopropyl column (Protocol A), the elution order is generally governed by the interaction of the ester dipole with the stationary phase.

  • Trans-Isomer: Typically elutes earlier or later depending on specific substitution patterns, but separation is distinct. Note: Always validate elution order with a known standard, as ring conformation (axial vs equatorial ester) dictates the dipole moment.

  • Cis-Isomer: Often exhibits broader peak shape due to axial steric strain.

Common Pitfalls
  • Incomplete Methylation: If the acid is sterically hindered (e.g., 1-methylcyclohexanecarboxylic acid), BF3-MeOH may require longer heating times (60 min).

  • Artifact Formation: Overheating BF3 reactions can lead to the formation of methoxy-substituted artifacts across double bonds if the cyclohexane ring is unsaturated (cyclohexene derivatives).

  • Moisture in Silylation: If using Method B (MTBSTFA), any water in the sample will convert the reagent to TBDMS-OH (silanol), appearing as a large ghost peak early in the chromatogram.

References

  • NIST Mass Spectrometry Data Center. "Cyclohexanecarboxylic acid, methyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. "Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry." Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. "Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column." Application Note. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-oxocyclohexane-1-carboxylic acid

Executive Hazard Assessment Compound: 2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS: 115989-20-3 (generic isomer reference) Physical State: Solid (Powder/Crystalline) As a functionalized cyclohexane derivative containi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound: 2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS: 115989-20-3 (generic isomer reference) Physical State: Solid (Powder/Crystalline)

As a functionalized cyclohexane derivative containing both a carboxylic acid and a ketone moiety, this compound presents a dual-hazard profile often underestimated in high-throughput screening. While not classified as acutely toxic (Category 1/2), its acidity and potential for dust formation create significant risks for mucosal damage.

Primary GHS Classifications:

  • Skin Irritation (Category 2 - H315): Acidic hydrolysis on moist skin leads to dermatitis.

  • Eye Irritation (Category 2A - H319): High risk of corneal opacity if dust contacts the eye.

  • STOT SE 3 (H335): Inhalation of dust causes immediate upper respiratory tract inflammation.

Scientist-to-Scientist Note: The presence of the ketone group at the C4 position increases the compound's lipophilicity compared to simple cyclohexanecarboxylic acid, potentially accelerating dermal absorption. Do not treat this merely as "just another weak acid."

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient without context.[1] The selection below is based on the phase of matter (Solid vs. Solution), as the ketone functionality can degrade standard nitrile gloves when in solution with specific organic solvents.

Table 1: Phase-Dependent PPE Selection
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Technical Rationale
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mmBreakthrough: >480 min (Solid)Double Gloving or Barrier Laminate Required if dissolved in Acetone/DCM.Nitrile degrades rapidly in ketone solvents.Solid acids do not permeate nitrile. However, once dissolved, the solvent acts as a carrier vehicle.
Eye Protection Chemical Safety Goggles (Indirect Venting)Safety Glasses with Side Shields (If splash risk is low)Goggles are non-negotiable for powders to prevent dust migration behind lenses.
Respiratory Fume Hood (Face velocity: 100 fpm)Or N95 if hood unavailable.Fume Hood Sash height < 18 inches.H335 hazard requires engineering controls over PPE.[1][2]
Body Defense Lab Coat (Cotton/Poly Blend) Buttoned to neck.Chemical Resistant Apron If handling >100g volumes.Protects personal clothing from acidic dust accumulation.[1][3]
Operational Workflow: From Storage to Reaction

Self-Validating Protocol: Each step includes a "Stop/Check" point to ensure safety compliance before proceeding.

Phase A: Retrieval and Weighing
  • Static Control: This powder is prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder" events.

  • Weighing:

    • Place the receiving vessel (tare) inside the fume hood.

    • Transfer solid using a plastic or stainless steel spatula. Avoid aluminum spatulas as acidic corrosion can contaminate sensitive catalytic reactions.

    • Stop/Check: Wipe the exterior of the stock bottle with a dry tissue before returning it to the shelf to prevent "acid ring" formation on storage shelves.

Phase B: Solubilization
  • Solvent Choice:

    • Compatible: Methanol, Ethanol, DMSO.

    • Caution: Acetone (Ketone exchange risk in sensitive aldol reactions), Chlorinated solvents.

  • Dissolution: Add solvent to the solid, not solid to solvent, to minimize splash-back risk.

  • Venting: The carboxylic acid proton is reactive. If reacting with bases (e.g., Sodium Bicarbonate), massive

    
     evolution will occur.
    
    • Protocol: Do not cap the vessel immediately after adding base. Allow gas evolution to cease.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated wipes and paper in "Solid Hazardous Waste" (labeled with "Organic Acid").

  • Liquid Waste:

    • Segregate from Oxidizers (especially Nitric Acid). Mixing organic acids with Nitric Acid is a leading cause of lab explosions due to hypergolic reaction potential.

    • Segregate from Bases to prevent exothermic neutralization in the waste drum.

Emergency Response Architecture
Scenario 1: Ocular Exposure (Dust)
  • Mechanism: Acidic dust reacts with tear fluid, lowering pH rapidly.

  • Action:

    • Do not rub. Rubbing embeds crystals into the cornea.

    • Irrigate in eyewash station for 15 minutes . Hold eyelids open forcibly.

    • Check pH of eye cul-de-sac with litmus paper (target pH 7.0–7.4).

Scenario 2: Spillage (Benchtop)
  • Minor Spill (<5g):

    • Cover with Sodium Carbonate or Spill-X-A (Acid neutralizer).

    • Wait for bubbling to cease (neutralization complete).

    • Sweep into dustpan. Clean area with soap and water.[1]

  • Major Spill (>50g): Evacuate area. Contact EH&S.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Phase Change" risk.

G Start Start: Retrieve Chemical (2-Methyl-4-oxocyclohexane-1-carboxylic acid) RiskCheck Risk Check: Is the sash at proper height? Start->RiskCheck Weighing Weighing (Solid Phase) PPE: Nitrile Gloves + Goggles RiskCheck->Weighing Yes Solvent Add Solvent? Weighing->Solvent SolventType Identify Solvent Class Solvent->SolventType Yes KetoneSolvent Ketone/Chlorinated Solvent (Acetone, DCM) SolventType->KetoneSolvent PolarSolvent Polar Protic/Aprotic (MeOH, DMSO) SolventType->PolarSolvent Reaction Reaction Phase Monitor for CO2 evolution KetoneSolvent->Reaction Upgrade PPE: Laminate Gloves PolarSolvent->Reaction Maintain PPE: Nitrile OK Disposal Disposal Segregate from Oxidizers! Reaction->Disposal

Figure 1: Operational workflow emphasizing the critical PPE upgrade point during solubilization.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12561746, 2-Methyl-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Working with Chemicals.[3] Retrieved from [Link]

Sources

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